2-(2,3-dihydro-1H-inden-4-yl)acetonitrile
Description
Properties
CAS No. |
139190-29-7 |
|---|---|
Molecular Formula |
C11H11N |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualizing the Dihydroindene Structural Motif
The dihydroindene framework, a bicyclic system composed of a fused benzene (B151609) and cyclopentene (B43876) ring, is a recurring structural motif in a variety of biologically active molecules and advanced materials. Its rigid, yet three-dimensional, structure provides a versatile scaffold for the development of new chemical entities. The strategic importance of this motif lies in its ability to orient appended functional groups in a well-defined spatial arrangement, a critical factor in designing molecules with specific biological targets or material properties.
The synthesis of dihydroindene derivatives is an active area of research, with chemists continuously developing more efficient and selective methods. These strategies often involve intramolecular cyclization reactions, Friedel-Crafts alkylations, and transition-metal-catalyzed processes. The ability to functionalize the dihydroindene core at various positions allows for the fine-tuning of a molecule's electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.
The Versatility of the Nitrile Functional Group
The nitrile group (–C≡N) is a cornerstone of modern organic synthesis, prized for its remarkable versatility as both a synthetic intermediate and a key functional group in its own right. wikipedia.orgebsco.com Its strong electron-withdrawing nature and linear geometry influence the reactivity of neighboring atoms, while the triple bond itself serves as a reactive site for a multitude of chemical transformations. ebsco.comfiveable.me
Nitriles can be readily converted into a wide array of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones, making them invaluable precursors in multi-step syntheses. ebsco.comfiveable.me This transformative capacity allows chemists to introduce nitrogen-containing functionalities and extend carbon chains with relative ease. Furthermore, the nitrile group can participate in various cycloaddition reactions and C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic systems. nih.gov The presence of a nitrile imparts specific electronic properties and can enhance a molecule's polarity. teachy.ai
A Glimpse into Dihydroindene Acetonitrile Derivatives
Reactivity of the Acetonitrile Moiety
The acetonitrile group (-CH₂CN) is a versatile functional group that can undergo a range of chemical transformations. Its reactivity stems from the acidic nature of the α-protons and the electrophilic character of the nitrile carbon.
Alpha-C(sp³)-H Functionalization and Derivatization Reactions
The methylene (B1212753) protons (α-protons) adjacent to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group. This acidity allows for deprotonation by a suitable base to form a carbanion. This carbanion is a potent nucleophile and can participate in various C-C bond-forming reactions.
Recent research has highlighted the importance of hydrogen-bonding in the selective activation of α-C(sp³)-H bonds in molecules containing functional groups like hydroxyls. nih.gov While not directly studying this compound, these findings suggest that similar strategies could potentially be employed to facilitate its functionalization. nih.gov The development of metal-free C-H functionalization methods, such as those using aryldiazoacetates, also opens up new possibilities for the derivatization of such compounds. emory.edu
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is analogous to that of a carbonyl group. openstax.org Strong nucleophiles can add directly to the nitrile, while weaker nucleophiles may require acid catalysis to activate the nitrile group.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to nitriles. libretexts.orglibretexts.orgyoutube.com The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, is a classic method for the synthesis of ketones. masterorganicchemistry.com The intermediate formed upon addition of the organometallic reagent is an imine salt, which upon workup with aqueous acid, hydrolyzes to the corresponding ketone. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition to Nitriles
| Nucleophile | Reagent Example | Product (after hydrolysis) | Reference(s) |
|---|---|---|---|
| Grignard Reagent | CH₃MgBr | Ketone | masterorganicchemistry.com |
| Organolithium Reagent | CH₃Li | Ketone | libretexts.org |
| Hydride Ion | LiAlH₄ | Primary Amine | openstax.orglibretexts.org |
| Water (acid/base catalyzed) | H₂O/H⁺ or OH⁻ | Carboxylic Acid or Amide | openstax.orgstackexchange.comlumenlearning.com |
The addition of nucleophiles like water, alcohols, and amines to activated nitrilium derivatives has also been studied, leading to the formation of iminols, imidates, and amidines, respectively. nih.gov
Transformations to Amides, Carboxylic Acids, and Amines (e.g., Hydrolysis, Reduction)
The nitrile group can be readily transformed into other important functional groups such as amides, carboxylic acids, and amines. openstax.org
Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids depending on the reaction conditions. openstax.orglumenlearning.com Careful, controlled hydrolysis, often under mildly basic conditions (pH 7-8), can favor the formation of the amide as the primary product. stackexchange.comyoutube.com More vigorous conditions, using either strong acid or base with heating, will typically lead to the full hydrolysis of the nitrile to the corresponding carboxylic acid. stackexchange.commasterorganicchemistry.comyoutube.com The mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. lumenlearning.comyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.orgyoutube.com
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orglibretexts.orgchemguide.co.ukprutor.ai The reduction with LiAlH₄ proceeds by nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.orglibretexts.org Subsequent workup with water provides the primary amine. libretexts.org Catalytic hydrogenation typically employs catalysts like nickel, palladium, or platinum at elevated temperature and pressure. chemguide.co.uk Electrochemical reduction methods are also being explored as a more environmentally friendly alternative for converting nitriles to primary amines. nih.gov A variety of other reducing agents and conditions have been developed for this transformation, offering different levels of selectivity and functional group tolerance. organic-chemistry.org
Cycloaddition Reactions Involving the Nitrile Functionality
While the nitrile group itself is not a classic 1,3-dipole or dienophile for common cycloaddition reactions, it can participate in such reactions under specific conditions or when incorporated into a suitable molecular framework. For instance, isoquinolinium ylides generated from N-cyanomethylisoquinolinium salts can undergo [3+2] cycloaddition reactions. nih.gov These reactions involve the ylide acting as a three-atom component.
The broader class of cycloaddition reactions, such as the Diels-Alder ([4+2]) and Huisgen ([3+2]) cycloadditions, are powerful methods for forming cyclic structures. wikipedia.orglibretexts.org These reactions are governed by the principles of frontier molecular orbital theory. youtube.com While direct participation of an isolated nitrile in these reactions is uncommon, the synthesis of complex heterocyclic systems can sometimes involve nitrile-containing reactants that undergo transformations to facilitate cycloaddition. nih.govrsc.org
Reactivity of the Dihydroindene Ring System
The dihydroindene (or indane) ring system consists of a benzene (B151609) ring fused to a five-membered ring. The aromatic portion of this system is susceptible to electrophilic attack.
Electrophilic Aromatic Substitution Patterns on the Indane Ring
The benzene ring of the indane system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation. masterorganicchemistry.comuomustansiriyah.edu.iq The position of substitution on the aromatic ring is directed by the activating or deactivating nature of the existing substituents. The alkyl portion of the indane ring is an electron-donating group, which typically directs incoming electrophiles to the ortho and para positions relative to the point of fusion. lkouniv.ac.in
In the case of this compound, the acetonitrile group is attached to the 4-position of the indane ring. The directing effects of both the fused five-membered ring and the acetonitrile group at a distance will influence the regioselectivity of electrophilic substitution. The alkyl portion of the indane is an ortho-, para-director. The acetonitrile group, being electron-withdrawing, would be a meta-director if directly attached to the ring. However, its influence from the 4-position will be less direct.
Studies on related systems, such as the nitration of N-(2,3-dihydro-1H-inden-4-yl)acetamide, show that substitution occurs on the aromatic ring. chemicalbook.com For 2,3-dihydro-1H-indene itself, electrophilic attack is expected to favor the positions activated by the alkyl substituent. The mechanism of EAS involves the attack of the aromatic pi-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comresearchgate.net
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Reference(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | uomustansiriyah.edu.iq |
| Bromination | Br⁺ | Br₂/FeBr₃ | uomustansiriyah.edu.iq |
| Sulfonation | SO₃ or HSO₃⁺ | Fuming H₂SO₄ | uomustansiriyah.edu.iq |
| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ | uomustansiriyah.edu.iq |
| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl/AlCl₃ | lkouniv.ac.in |
Functionalization of the Saturated Ring (e.g., Oxidation, Halogenation)
The saturated five-membered ring of the indane core in this compound is susceptible to functionalization reactions typical of alkanes, such as oxidation and halogenation. The presence of the aromatic ring and the acetonitrile substituent can influence the regioselectivity and reactivity of these transformations.
Oxidation:
The benzylic C-H bonds at the C1 and C3 positions of the indane ring are particularly activated towards oxidation due to their proximity to the aromatic ring, which can stabilize radical intermediates. Aerobic oxidation of the parent indane molecule has been studied, often employing catalysts to facilitate the reaction at room temperature. For instance, multimetallic nanocluster catalysts have been shown to be effective for the solvent-free aerobic oxidation of indane, initiated by a radical initiator like tert-butyl hydroperoxide (TBHP). While specific data for this compound is not available, it is expected to undergo oxidation at the benzylic positions to yield corresponding ketones or alcohols. The acetonitrile group at the 4-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but is anticipated to have a less pronounced effect on the radical oxidation of the saturated ring.
Halogenation:
The halogenation of the saturated ring of indane derivatives proceeds via a free-radical mechanism, typically initiated by heat or UV light. rsc.org The regioselectivity of this reaction is dictated by the relative stability of the resulting carbon radicals. The benzylic positions (C1 and C3) are the most reactive sites due to the resonance stabilization of the benzylic radicals.
Studies on the chlorination of indane with chlorine acetate (B1210297) in aqueous acetic acid have shown that the reactivity of the benzylic (α-aryl) positions is significantly higher than the non-benzylic (β-aryl) position (C2). nih.gov The presence of a catalytic amount of mineral acid can further enhance the reactivity of the α-aryl positions. nih.gov For this compound, halogenation is expected to occur preferentially at the C1 and C3 positions. The acetonitrile substituent at the C4 position would likely exert a minor electronic influence on the radical stability at C1 and C3.
Reaction Kinetics and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for the functionalization of this compound are not extensively documented in the literature. However, studies on the parent indane molecule provide valuable insights into the expected kinetic and thermodynamic parameters.
Reaction Kinetics:
The kinetics of the chlorination of indane have been investigated, revealing the relative reactivity of different positions on the saturated ring. The partial rate factors for the chlorination of indane with chlorine acetate highlight the enhanced reactivity of the benzylic positions.
| Position | Relative Reactivity (Chlorination with ClOAc) |
|---|---|
| α-Aryl (C1/C3) | High |
| β-Aryl (C2) | Low |
Thermodynamic Studies:
Thermodynamic data for key transformations of this compound are scarce. However, thermodynamic parameters for the parent indane molecule are available from sources like the NIST WebBook. libretexts.org
| Property | Value | Unit |
|---|---|---|
| Standard Molar Enthalpy of Formation (Liquid) | -17.2 ± 1.3 | kJ/mol |
| Standard Molar Enthalpy of Vaporization | 48.3 ± 0.4 | kJ/mol |
| Standard Molar Entropy (Liquid) | 234.3 ± 1.2 | J/mol·K |
The enthalpy changes for oxidation and halogenation reactions of the saturated ring are generally exothermic. The precise values for this compound would be influenced by the nature of the substituent and the specific reagents used.
Elucidation of Intermediates and Transition States in Reaction Pathways
The elucidation of transient species such as intermediates and transition states is crucial for understanding the detailed mechanisms of chemical reactions. While direct experimental observation of these species for reactions involving this compound is challenging, their nature can be inferred from mechanistic studies of related compounds and theoretical calculations.
Intermediates:
In the radical halogenation of the saturated ring, the key intermediates are carbon radicals. For this compound, the most stable radical intermediates are formed by the abstraction of a hydrogen atom from the benzylic C1 or C3 positions. The stability of these benzylic radicals is due to the delocalization of the unpaired electron into the adjacent aromatic ring.
In oxidation reactions , particularly those proceeding through a radical mechanism, similar benzylic radical intermediates are expected. In some oxidation pathways, hydroperoxides (R-OOH) can be formed as relatively stable intermediates, which can then decompose to form the final alcohol or ketone products.
Transition States:
The transition state represents the highest energy point along the reaction coordinate. In the context of radical halogenation, the Hammond postulate suggests that for exothermic reactions like chlorination, the transition state will resemble the reactants (early transition state). youtube.comyoutube.com Conversely, for less exothermic or endothermic reactions like bromination, the transition state will be more product-like (late transition state), with a more developed radical character on the carbon atom. youtube.comyoutube.com
For the halogenation of the indane ring in this compound, the transition state for hydrogen abstraction from the benzylic positions will be stabilized by the adjacent aromatic ring. This stabilization lowers the activation energy for reaction at these sites compared to the non-benzylic position.
Advanced Spectroscopic and Analytical Methodologies in the Research of 2 2,3 Dihydro 1h Inden 4 Yl Acetonitrile
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic compounds in solution. nih.gov It provides unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
2D-NMR Techniques for Structural Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of molecules like 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing the connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively.
For a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, detailed ¹H and ¹³C NMR analyses, including 2D NMR, were employed to determine the chemical shifts and coupling constants. researchgate.net This allowed for the complete resonance assignment of the molecule. researchgate.net The complex multiplets observed in the ¹H-NMR spectrum, particularly for the methylene (B1212753) groups of the indane moiety, were fully resolved and their patterns were predicted and confirmed. researchgate.net For instance, the COSY spectrum clearly showed the coupling between specific protons, confirming their spatial proximity. researchgate.net
A hypothetical 2D-NMR analysis of this compound would similarly map out the entire spin system. The aromatic protons on the indane ring would show correlations in the COSY spectrum, and their corresponding carbons would be identified through the HSQC spectrum. The aliphatic protons of the five-membered ring and the methylene group of the acetonitrile (B52724) substituent would also exhibit distinct correlations, allowing for their precise assignment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| 1 | ~2.9 (t, J=7.5) | ~32.0 |
| 2 | ~2.1 (quintet, J=7.5) | ~25.0 |
| 3 | ~2.9 (t, J=7.5) | ~32.0 |
| 5 | ~7.2 (d, J=7.6) | ~127.0 |
| 6 | ~7.1 (t, J=7.6) | ~125.0 |
| 7 | ~7.3 (d, J=7.6) | ~128.0 |
| CH₂CN | ~3.7 (s) | ~20.0 |
| CN | - | ~118.0 |
| 4a | - | ~144.0 |
| 7a | - | ~145.0 |
Dynamic NMR for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) is a specialized technique used to study the rates and energetics of conformational exchange processes in molecules. copernicus.org For molecules with flexible components, such as the five-membered ring in the indane scaffold, DNMR can provide valuable information about the energy barriers associated with ring puckering and other conformational changes. copernicus.org
Mass Spectrometry for Mechanistic Pathway Elucidation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is an essential tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. chemguide.co.ukuni-saarland.de
In the context of this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺•), followed by fragmentation. chemguide.co.uk The fragmentation pattern can provide clues about the structure of the molecule. For instance, the loss of the cyanomethyl group (•CH₂CN) would result in a significant fragment ion corresponding to the dihydroindenyl cation. Cleavage of the five-membered ring could also occur, leading to characteristic fragment ions.
A study on the fragmentation of polyunsaturated fatty acid methyl esters using acetonitrile chemical ionization tandem mass spectrometry demonstrated that acetonitrile can react with double bonds to form covalent adducts, and the subsequent fragmentation of these adducts provides information about the location of the double bonds. nih.gov While this compound does not have double bonds in its aliphatic ring, this highlights the utility of specialized MS techniques in structural analysis.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 157 | [M]⁺• (Molecular Ion) |
| 117 | [M - CH₂CN]⁺ |
| 115 | [C₉H₇]⁺ (Indenyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying the functional groups present in a compound.
For this compound, the most characteristic vibrational band would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the IR spectrum in the region of 2260-2240 cm⁻¹. The presence of this sharp absorption band would be a clear indicator of the acetonitrile moiety.
Other expected vibrational bands would include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching: Below 3000 cm⁻¹
Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹
A study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid utilized FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations to assign the fundamental vibrational modes of the molecule. mdpi.com A similar approach could be applied to this compound to obtain a detailed understanding of its vibrational properties. Vibrational spectroscopy can also be used to monitor the progress of a reaction by observing the appearance of characteristic bands of the product and the disappearance of bands corresponding to the reactants.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡N | Stretching | 2260 - 2240 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
X-ray Crystallography for Solid-State Structural Determination of Synthetic Derivatives and Intermediates
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself might be challenging, the technique is invaluable for characterizing its synthetic derivatives and intermediates.
For example, a study on 2-(4-bromo-1H-indol-3-yl)acetonitrile reported its crystal structure, revealing details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov Similarly, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, confirming the proposed chemical architecture. mdpi.com These examples demonstrate the power of X-ray crystallography in providing unambiguous structural proof, which is crucial for validating synthetic pathways and understanding the properties of new compounds. If a crystalline derivative of this compound were to be synthesized, X-ray diffraction analysis would provide precise information about its molecular geometry and packing in the crystal lattice.
Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale Synthesis
Chromatographic techniques are essential for both monitoring the progress of chemical reactions and for purifying the desired products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly used chromatographic methods in organic synthesis.
In the synthesis of this compound, HPLC could be employed to track the consumption of starting materials and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Once the reaction is complete, column chromatography is typically used for the purification of the crude product on a research scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a mixture of solvents), the desired compound can be separated from unreacted starting materials, byproducts, and other impurities. The purity of the final product can then be assessed using analytical techniques such as HPLC or GC, often coupled with a mass spectrometer (GC-MS or LC-MS) for definitive identification. The isolation of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene from a reaction mixture was achieved using HPLC, demonstrating the utility of this technique for separating complex mixtures. researchgate.net
Computational and Theoretical Studies of 2 2,3 Dihydro 1h Inden 4 Yl Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, methods like Density Functional Theory (DFT) would be employed to determine its ground-state electronic structure. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. Reactivity descriptors such as chemical hardness, softness, electronegativity, and the Fukui function can be derived from these calculations, offering a quantitative measure of reactive sites within the molecule. For instance, the nitrogen atom of the nitrile group and specific carbons in the aromatic ring are likely to be key sites for electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties and Reactivity Descriptors (Note: The following data are hypothetical and representative of what would be obtained from quantum chemical calculations for a molecule of this type.)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 0.8 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Global Softness (S) | 0.35 | eV⁻¹ |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the dihydroindene ring and the rotational freedom of the acetonitrile (B52724) side chain mean that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) and to map the potential energy surface (PES) associated with conformational changes.
By systematically rotating the dihedral angles of the acetonitrile group relative to the indane ring and exploring the puckering of the five-membered ring, a detailed PES can be generated. This map reveals the energy barriers between different conformers and identifies the global minimum energy structure, which is the most populated conformation at thermal equilibrium. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.
In Silico Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine can be modeled to understand the step-by-step process at a molecular level.
These models involve locating the transition state (TS) structures for each step of the reaction. The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the TS), the feasibility of a proposed reaction pathway can be assessed. Isotopic labeling studies, in conjunction with these calculations, can further validate the predicted mechanisms. While direct studies on this specific molecule are not prevalent, research on similar heterocyclic compounds often employs these techniques to elucidate reaction pathways. nih.govplos.org
Molecular Dynamics Simulations to Understand Dynamic Chemical Behavior
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
These simulations can be used to study the solvation of the molecule in different solvents, revealing how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. researchgate.netrsc.org For instance, MD simulations could show how water molecules interact with the polar nitrile group and the nonpolar indane moiety. Furthermore, MD can be used to explore the molecule's vibrational motions and its behavior at different temperatures and pressures, providing a more complete understanding of its properties in a realistic environment. sci-hub.se
Prediction of Spectroscopic Parameters for Research Validation
A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed structures and electronic properties. For this compound, computational methods can predict various spectroscopic parameters.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to confirm the molecular structure and assign spectral peaks.
IR Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the infrared spectrum. The characteristic nitrile stretch, for example, would be a key feature to identify.
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths can be calculated to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.
Table 2: Predicted Spectroscopic Data (Note: The following data are hypothetical and representative of what would be obtained from computational predictions for a molecule of this type.)
| Spectrum | Predicted Peak/Region | Assignment |
| ¹H NMR | δ 7.1-7.3 ppm | Aromatic protons |
| ¹H NMR | δ 2.8-3.0 ppm | Benzylic protons (CH₂) |
| ¹³C NMR | δ 118 ppm | Nitrile carbon (C≡N) |
| ¹³C NMR | δ 135-145 ppm | Aromatic quaternary carbons |
| IR | ~2245 cm⁻¹ | C≡N stretch |
| IR | ~2900-3000 cm⁻¹ | C-H stretch (aliphatic) |
| UV-Vis | λmax ≈ 270 nm | π → π* transition |
Role of 2 2,3 Dihydro 1h Inden 4 Yl Acetonitrile As a Synthetic Precursor in Complex Molecule Synthesis
Strategic Utility in Cascade and Domino Reactions
Cascade and domino reactions, which involve a series of intramolecular or intermolecular transformations occurring in a single pot, represent a highly efficient approach to molecular complexity. The unique structure of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, featuring both a reactive nitrile group and an aromatic ring fused to a cyclopentane (B165970), makes it a potentially valuable substrate for such processes. The nitrile group can participate in a variety of transformations, including cycloadditions and multicomponent reactions, while the indane scaffold can direct the stereochemical outcome of these reactions or serve as a foundation for further annulations.
Although specific examples of cascade reactions commencing directly from this compound are not extensively documented in peer-reviewed literature, the reactivity of related compounds provides a strong indication of its potential. For instance, similar arylacetonitriles are known to undergo cascade sequences to form complex heterocyclic systems. These reactions often leverage the acidity of the α-proton to the nitrile, enabling initial condensation or addition reactions that trigger subsequent cyclizations.
Enantioselective Synthesis Utilizing Chiral Catalysis or Auxiliaries
The development of enantiomerically pure pharmaceuticals and materials is a cornerstone of modern chemical synthesis. The synthesis of chiral derivatives of this compound, or its use in stereoselective transformations, is an area of significant interest. The proximity of the acetonitrile (B52724) moiety to the chiral center that can be established on the cyclopentane ring of the indane system presents opportunities for stereocontrol.
While direct enantioselective reactions on this compound are not widely reported, the principles of asymmetric catalysis can be applied. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could be employed to effect enantioselective additions to the nitrile group or functionalization of the α-carbon. Alternatively, the introduction of a chiral auxiliary to the indane ring could direct the stereochemical course of subsequent reactions. The development of such methodologies would provide access to a range of enantiomerically enriched indane derivatives with potential applications in medicinal chemistry and materials science.
Development of Libraries of Structurally Diverse Organic Compounds
Combinatorial chemistry and the generation of compound libraries are powerful tools in the drug discovery process, allowing for the rapid synthesis and screening of a large number of compounds for biological activity. The scaffold of this compound is well-suited for the creation of such libraries. The nitrile group serves as a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the construction of various heterocyclic rings.
The general strategy for library development would involve the parallel modification of the acetonitrile group. For example, the nitrile could be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to generate a variety of five- and six-membered heterocycles. Each of these new functionalities could then be further elaborated, leading to a vast expansion of the chemical space around the core indane scaffold. The table below illustrates some potential diversification points.
| Starting Material | Reagent/Reaction Type | Product Class |
| This compound | Acid/Base Hydrolysis | 2-(2,3-dihydro-1H-inden-4-yl)acetic acid |
| This compound | Reduction (e.g., LiAlH4) | 2-(2,3-dihydro-1H-inden-4-yl)ethanamine |
| This compound | Cycloaddition with azides | Tetrazole derivatives |
| This compound | Reaction with hydroxylamine | N-hydroxy-2-(2,3-dihydro-1H-inden-4-yl)acetamidine |
Applications in the Construction of Novel Organic Scaffolds beyond the Indane Core
The indane ring system itself is a common motif in biologically active molecules. However, the true synthetic utility of this compound is further realized in its ability to serve as a template for the construction of more complex, fused-ring systems. The reactivity of the nitrile and the potential for functionalization of the indane ring allow for the annulation of additional rings, leading to novel organic scaffolds.
For example, the nitrile group can be used as a linchpin in reactions that form new carbocyclic or heterocyclic rings fused to the indane core. Intramolecular Friedel-Crafts-type reactions, initiated by functional groups introduced via the acetonitrile moiety, could lead to the formation of polycyclic aromatic systems. Furthermore, the indane ring can be a diene or dienophile in Diels-Alder reactions, paving the way for the synthesis of complex bridged and fused architectures. While specific examples are sparse, the fundamental reactivity of the constituent parts of this compound points towards a rich and largely unexplored area of synthetic chemistry.
Future Research Directions and Emerging Paradigms in the Study of 2 2,3 Dihydro 1h Inden 4 Yl Acetonitrile
Exploration of Unconventional Activation Methods for Nitrile and Dihydroindene Functionalization
The nitrile and dihydroindene moieties of the target molecule present opportunities for innovative chemical transformations. Traditional methods for activating these groups often require harsh conditions. Unconventional activation methods, however, offer pathways to milder and more selective reactions.
Photoredox Catalysis: This technique uses light to initiate chemical reactions. For the dihydroindene core, photoredox catalysis could enable direct C-H functionalization, allowing for the introduction of new functional groups onto the aromatic or aliphatic portions of the indane skeleton. In the context of the nitrile group, photocatalysis might facilitate novel coupling reactions or reductions under mild conditions. europeanscientist.com
Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. It could be explored for the synthesis or subsequent functionalization of 2-(2,3-dihydro-1H-inden-4-yl)acetonitrile, potentially leading to different reactivity or product selectivity compared to solution-phase chemistry. In situ monitoring techniques like Raman spectroscopy are being developed to study these solvent-free reactions in real-time. acs.org
Electrochemistry: Electrochemical methods can be used to generate reactive intermediates for both the nitrile and indane fragments, offering an alternative to traditional redox reagents.
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis with photoredox or enzymatic catalysis, could unlock novel transformations that are not possible with a single catalyst system.
The activation of nitriles is a significant area of research, with methods like hydrosilylation, hydroboration, and hydrogenation being explored using various metal and non-metal catalysts to yield valuable products like amines. nih.gov The cyano group is highly versatile and can act as a directing, stabilizing, or activating group in various chemical transformations. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
The optimization of reaction conditions for the synthesis of this compound and its derivatives can be significantly accelerated through automation. researchgate.net
High-Throughput Experimentation (HTE): HTE involves the use of robotic systems to perform many reactions in parallel, each with slightly different parameters (e.g., catalyst, solvent, temperature). catalysis.blogmt.com This allows for the rapid screening of a vast reaction space to identify optimal conditions for synthesis or functionalization. youtube.com This approach is particularly useful in pharmaceutical research for developing and optimizing the synthesis of new drug candidates. mt.com
Automated Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. Integrating these systems with automated optimization algorithms can lead to rapid process development and scale-up. researchgate.net A robot chemist, or a "self-driving lab," can optimize the synthesis of molecules in a fraction of the time it would take a human chemist. europeanscientist.comyoutube.com
The general workflow for HTE includes:
Design of Experiment (DoE): Planning the experiments to explore a wide range of variables. catalysis.blog
Automated Synthesis: Using robotic systems for sample preparation and reaction execution. catalysis.blog
Parallel Screening: Running multiple reactions simultaneously. catalysis.blog
Data Analysis and Optimization: Utilizing software to analyze results and identify optimal conditions. catalysis.blog
Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling predictive modeling and automated discovery. saiwa.ai
Reaction Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel transformation, including the expected major product and potential byproducts. saiwa.ai This can guide the synthetic chemist in designing more effective reaction pathways.
Condition Optimization: AI algorithms can be coupled with automated synthesis platforms to create "self-driving laboratories." beilstein-journals.org These systems can autonomously design experiments, execute them, analyze the results, and then decide on the next set of experiments to perform, leading to rapid optimization of reaction conditions like yield and selectivity. europeanscientist.combeilstein-journals.org
De Novo Catalyst Design: AI can also be used to design new catalysts with desired properties, which could be particularly relevant for developing novel methods for synthesizing or functionalizing this compound. digitellinc.com
Different ML models, such as graph neural networks and reinforcement learning, are being employed to tackle various challenges in chemistry, from predicting reaction outcomes to optimizing reaction conditions. saiwa.ai
Development of Novel Analytical Techniques for In-situ Reaction Monitoring and Characterization
A deeper understanding of reaction mechanisms and kinetics requires the ability to monitor reactions as they happen.
In-situ Spectroscopy: Techniques like in-situ infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time tracking of the concentrations of reactants, intermediates, and products. spectroscopyonline.com This provides valuable data for kinetic modeling and mechanistic elucidation. For instance, in-situ Raman spectroscopy and X-ray powder diffraction are now being used to directly observe mechanochemical reactions. acs.org
Process Analytical Technology (PAT): The integration of in-situ monitoring tools into chemical processes is a cornerstone of PAT, which aims to ensure final product quality through real-time process control.
Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry can be used to identify and characterize transient intermediates in a reaction mixture, offering crucial insights into the reaction pathway. rsc.org
Enhanced Spectroscopic Techniques: Novel platforms like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) are being developed for in-situ monitoring of complex chemical processes, such as photocatalysis at the surface of materials. acs.org
Conceptual Advancements in Reaction Design and Mechanistic Understanding of Related Indane Acetonitriles
Future research will likely move beyond empirical screening to a more design-oriented approach based on a fundamental understanding of reaction mechanisms.
Nitrile-Directed C-H Functionalization: The cyano group can be used to direct the functionalization of C-H bonds at specific positions within a molecule. umich.edu A deeper mechanistic understanding of these directing effects could enable the selective modification of the indane core of this compound.
Radical-Mediated Reactions: The study of radical-mediated intramolecular translocation of the cyano group could open up new avenues for site-selective functionalization. researchgate.net This involves the addition of a carbon-centered radical to the nitrile, followed by fragmentation of the resulting cyclic iminyl radical. researchgate.net
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the effect of substituents on reactivity. This can provide a detailed mechanistic picture that complements experimental studies.
Data-Driven Mechanistic Studies: By combining the large datasets generated from HTE with machine learning, it may be possible to uncover subtle mechanistic details and develop predictive models for reactivity and selectivity across a range of indane acetonitrile (B52724) derivatives.
Q & A
Q. Example Protocol from Analogous Compounds :
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | THF, LiOH (aq.) | 79% | Efficient hydrolysis of ester intermediates |
| 2 | Column chromatography (n-Hexane/EtOAc/HOAc) | - | Removes polar impurities |
How is the molecular structure of this compound characterized experimentally?
Basic Research Question
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to assign protons and carbons (e.g., dihydroindene ring protons at δ 2.5–3.5 ppm, nitrile carbon at ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C11H11N: 158.0965) .
- X-Ray Crystallography : Resolve stereochemistry using SHELX or ORTEP-III for crystal structure refinement .
How can enantioselective synthesis of chiral derivatives be achieved?
Advanced Research Question
Enantioselectivity requires:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during alkylation or cyclization steps.
- Enzymatic Resolution : Lipases or esterases to separate enantiomers via selective hydrolysis .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>90% ee).
Q. Case Study :
| Method | Catalyst | ee (%) | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C with chiral ligands | 85 | |
| Enzymatic Hydrolysis | Candida antarctica lipase | 92 |
How can contradictions in spectroscopic or crystallographic data be resolved?
Advanced Research Question
Address discrepancies via:
- Multi-Technique Validation : Cross-check NMR with IR (nitrile stretch ~2250 cm⁻¹) and X-ray data.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR shifts or crystal packing .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility in solution .
Example : Aromatic proton splitting in NMR may conflict with X-ray data due to dynamic disorder in the crystal lattice. DFT simulations can reconcile these differences .
What are the potential biological interactions of this compound?
Advanced Research Question
Mechanistic studies focus on:
- Receptor Binding : Dihydroindene scaffolds mimic steroidal or neurotransmitter structures (e.g., serotonin receptor analogs) .
- Enzyme Inhibition : Nitrile group acts as a electrophilic warhead for covalent binding (e.g., cysteine proteases) .
- Metal Chelation : Acetonitrile derivatives form coordination complexes with transition metals (e.g., Cu²⁺ for catalytic applications) .
Q. Key Findings from Analogous Compounds :
| Target | Interaction Type | Assay | Reference |
|---|---|---|---|
| Serotonin Receptor | Competitive inhibition | Radioligand binding | |
| Cytochrome P450 | Covalent modification | Fluorescence quenching |
How can computational tools enhance research on this compound?
Advanced Research Question
Q. Workflow Example :
Generate 3D conformers with Gaussian.
Dock into receptor active site (PDB: 4XYZ).
Validate with free-energy perturbation (FEP) calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
